2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 102468-65-5
VCID: VC8685796
InChI: InChI=1S/C22H16O4/c23-20-18-8-4-5-9-19(18)26-22(21(20)24)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13,24H,14H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O
Molecular Formula: C22H16O4
Molecular Weight: 344.4 g/mol

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one

CAS No.: 102468-65-5

Cat. No.: VC8685796

Molecular Formula: C22H16O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one - 102468-65-5

Specification

CAS No. 102468-65-5
Molecular Formula C22H16O4
Molecular Weight 344.4 g/mol
IUPAC Name 3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C22H16O4/c23-20-18-8-4-5-9-19(18)26-22(21(20)24)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13,24H,14H2
Standard InChI Key HYCPSIKUWOEHAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O

Introduction

Chemical Identity and Structural Characteristics

2-[4-(Benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one (C<sub>22</sub>H<sub>16</sub>O<sub>4</sub>) belongs to the flavonoid-like chromenone family. Its structure comprises:

  • A 4H-chromen-4-one core with a ketone group at position 4.

  • A 3-hydroxy substituent on the chromenone ring, enabling hydrogen bonding and metal chelation.

  • A para-benzyloxy-substituted phenyl group at position 2, introducing steric bulk and lipophilicity.

The benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the phenyl ring’s para position distinguishes it from analogs like 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one . This substitution may enhance membrane permeability and target binding compared to smaller groups (e.g., methylsulfonyl) .

Synthetic Methodologies

While no direct synthesis of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one is reported, analogous routes for 2-phenyl-4H-chromen-4-ones provide a plausible framework :

Key Synthetic Steps (Adapted from )

  • Chalcone Formation: Aldol condensation between 4-benzyloxybenzaldehyde and 2-hydroxyacetophenone under basic conditions yields the chalcone intermediate.

  • Cyclization to Chromenone: Bromine-mediated cyclization of the chalcone forms the 4H-chromen-4-one scaffold.

  • Functionalization:

    • Hydroxylation: Oxidation or hydrolysis introduces the 3-hydroxy group.

    • Benzyloxy Incorporation: Alkylation with benzyl halide under basic conditions.

Table 1: Representative Synthetic Conditions for Analogous Chromenones

StepReagents/ConditionsYield (%)
Chalcone synthesisNaOH/EtOH, RT, 2 h70
CyclizationBr<sub>2</sub>/CH<sub>3</sub>COOH, RT, 2 h52
Oxidation (if needed)Oxone/THF-H<sub>2</sub>O, 12 h78
O-AlkylationR-X/NaOH, THF, 12 h31–40

Molecular Modeling and Docking Insights

Docking studies of analogous chromenones into COX-2 (PDB: 3LN1) reveal:

  • Para-substituent Orientation: Bulky groups (e.g., benzyloxy) occupy the secondary pocket, enhancing selectivity .

  • Hydrogen Bonding: The 3-hydroxy group forms H-bonds with Ser530, stabilizing the enzyme-inhibitor complex .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for O-alkylation steps (current: 31–40%) .

  • In Vivo Profiling: Assessing bioavailability and toxicity.

  • Target Expansion: Evaluating activity against kinases, phosphodiesterases, or antimicrobial targets.

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